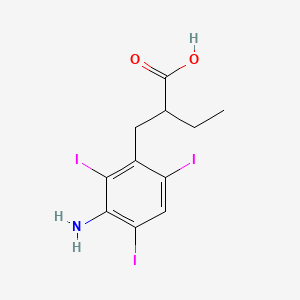

Iopanoic acid

Cat. No. B1672083

Key on ui cas rn:

96-83-3

M. Wt: 570.93 g/mol

InChI Key: OIRFJRBSRORBCM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05484584

Procedure details

2 g (3.5 mmol) of iopanoic acid was dissolved in 50 ml absolute ethanol, and 0.4 ml (5,25 mmol) thionyl chloride was added. The reaction was refluxed for 3 hours. After cooling, the reaction mixture was evaporated and reconstituted in 100 ml methylene chloride. The organic mixture was washed twice with 25 ml 5% NaOH and twice with 25 ml water. The methylene chloride layer was dried over MgSO4 and evaporated to dryness, yielding 1.73 g of ethyliopanoate (82.4%). The structure was provided by 1H nuclear magnetic resonance and mass spectrometry (M+ 599). The radioisotope exchange reaction was carried out using a known procedure with some modification (Zupon, et al., 1983; Kroschwitz, 1989). Briefly, 10 mg of the ester and 0.3 ml of tetrahydrofuran were placed in a vial and treated with 1.6 mCi of [131I]sodium iodide (in 100 μl of 0.1M sodium borate buffer). Pivalic acid (25 mg) was then added. The reaction vial was sealed and heated at 150° C. for 1.5 hours. The vial was cooled and the ethyliopanoate reconstituted in methylene chloride (0.1 ml) and chromatographed on a silica gel column with methylene chloride/methanol (9:1) as the eluent. This yielded 0.54 mCi ethyliopanoate (34%). Radiochemical purity was determined by co-chromatography on a silica gel plate eluted with methylene chloride methanol (9:1); unlabeled ester served as the standard, with a retardation factor of 0.80.

[Compound]

Name

ester

Quantity

10 mg

Type

reactant

Reaction Step Three

[Compound]

Name

[131I]sodium iodide

Quantity

100 μL

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH:3]([C:15]([OH:17])=[O:16])[CH2:4][C:5]1[C:6]([I:14])=[CH:7][C:8]([I:13])=[C:9]([NH2:12])[C:10]=1[I:11].S(Cl)(Cl)=O.O1CC[CH2:24][CH2:23]1.C(O)(=O)C(C)(C)C>C(O)C.C(Cl)Cl>[CH3:1][CH2:2][CH:3]([C:15]([O:17][CH2:23][CH3:24])=[O:16])[CH2:4][C:5]1[C:6]([I:14])=[CH:7][C:8]([I:13])=[C:9]([NH2:12])[C:10]=1[I:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC=1C(=CC(=C(C1I)N)I)I)C(=O)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Five

[Compound]

|

Name

|

[131I]sodium iodide

|

|

Quantity

|

100 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

25 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was refluxed for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was evaporated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic mixture was washed twice with 25 ml 5% NaOH and twice with 25 ml water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The methylene chloride layer was dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding 1.73 g of ethyliopanoate (82.4%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The structure was provided by 1H nuclear magnetic resonance and mass spectrometry (M+ 599)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The radioisotope exchange reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vial was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The vial was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on a silica gel column with methylene chloride/methanol (9:1) as the eluent

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with methylene chloride methanol (9:1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |